molecular formula C14H13FO3 B6374330 5-(3,4-Dimethoxyphenyl)-3-fluorophenol CAS No. 1261965-65-4

5-(3,4-Dimethoxyphenyl)-3-fluorophenol

Cat. No.: B6374330
CAS No.: 1261965-65-4
M. Wt: 248.25 g/mol
InChI Key: WSXQUYSJVCFMGA-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-(3,4-Dimethoxyphenyl)-3-fluorophenol distinguishes it from other similar compounds. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQUYSJVCFMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684388
Record name 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-65-4
Record name 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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